1,1'-Biphenyl, 2,4',5-trimethyl-
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Overview
Description
1,1’-Biphenyl, 2,4’,5-trimethyl- is an organic compound with the molecular formula C15H16. It consists of two benzene rings connected by a single bond, with three methyl groups attached at the 2, 4’, and 5 positions. This compound is part of the biphenyl family, which is known for its applications in various fields due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1’-Biphenyl, 2,4’,5-trimethyl- can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high yields.
Industrial Production Methods: In industrial settings, the synthesis of biphenyl compounds often involves the diazotization of aniline derivatives followed by a coupling reaction with benzene derivatives in the presence of a copper catalyst . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1,1’-Biphenyl, 2,4’,5-trimethyl- undergoes various chemical reactions, including:
Electrophilic Substitution: Similar to benzene, biphenyl compounds can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized to form quinones or reduced to form dihydro derivatives.
Common Reagents and Conditions:
Nitration: Typically involves the use of concentrated nitric acid and sulfuric acid.
Halogenation: Uses halogens like chlorine or bromine in the presence of a catalyst such as iron(III) chloride.
Major Products:
Nitration: Produces nitro derivatives.
Halogenation: Produces halogenated biphenyls.
Scientific Research Applications
1,1’-Biphenyl, 2,4’,5-trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1,1’-Biphenyl, 2,4’,5-trimethyl- exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
- 2,4,6-Trimethyl-1,1’-biphenyl
- 2,2’,6-Trimethyl-1,1’-biphenyl
Comparison: 1,1’-Biphenyl, 2,4’,5-trimethyl- is unique due to the specific positions of its methyl groups, which can influence its chemical reactivity and physical properties. Compared to its isomers, such as 2,4,6-trimethyl-1,1’-biphenyl, it may exhibit different steric and electronic effects, leading to variations in its behavior in chemical reactions and applications .
Properties
CAS No. |
33954-03-9 |
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Molecular Formula |
C15H16 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
1,4-dimethyl-2-(4-methylphenyl)benzene |
InChI |
InChI=1S/C15H16/c1-11-5-8-14(9-6-11)15-10-12(2)4-7-13(15)3/h4-10H,1-3H3 |
InChI Key |
AOIGWPZPPZJLBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=CC(=C2)C)C |
Origin of Product |
United States |
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